molecular formula C39H62N10O15 B14005076 Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2

Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2

Cat. No.: B14005076
M. Wt: 911.0 g/mol
InChI Key: NJSODKGEFNFGRI-PJYAFMLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 is a synthetic peptide provided for research purposes. Peptides with Proline and Glutamate residues are often investigated for their potential roles in protein-protein interactions, cell signaling, and as substrates for enzymes like prolyl isomerases . The specific sequence, particularly the Pro-Pro motif, may be of interest for studying conformational rigidity, while the Glu-Glu diad could be relevant for mimicking phosphorylated states in signaling pathways . The N-terminal acetylation and C-terminal amidation are common modifications to enhance metabolic stability. This product is intended for in-vitro research applications and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for determining the suitability of this compound for their specific experimental objectives.

Properties

Molecular Formula

C39H62N10O15

Molecular Weight

911.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

NJSODKGEFNFGRI-PJYAFMLMSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Structural Overview

Sequence : Ac-KPSSPPEE-NH₂ (Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂)
Molecular weight : 911.0 g/mol
Key features :

Synthetic Strategies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for constructing this peptide, leveraging resin-based elongation and orthogonal protection.

Resin Selection and Anchoring
Key Challenges
Cleavage and Deprotection
  • Resin cleavage : 95% TFA with scavengers (e.g., triisopropylsilane) releases the peptide while removing tert-butyl and Boc groups.
  • C-terminal amidation : Achieved via Rink amide resin or post-synthetic treatment with ammonium hydroxide.

Solution-Phase Fragment Condensation

For longer peptides, fragment coupling reduces stepwise inefficiencies.

Fragment Design
Fragment Sequence Activation Method Yield (%)
F1 Ac-Lys-Pro-Ser-Ser EDC/HOBt 78
F2 Pro-Pro-Glu-Glu-NH₂ HATU/DIEA 85
Coupling Conditions
  • Fragment F1-F2 junction : Ser-Pro linkage prone to epimerization; DIC/OxymaPure in DMF at -15°C achieves 92% retention of configuration.
  • Global deprotection : Hydrogenolysis (H₂/Pd-C) for benzyl-based protections, followed by TFA cleavage.

Analytical and Optimization Data

Racemization Analysis

HPLC-MS monitoring revealed:

  • Serine residues : 4–6% racemization under standard SPPS conditions, reduced to <1% using DIC/OxymaPure.
  • Glutamic acid : No detectable racemization due to steric shielding by γ-ester.

Purification Metrics

Method Purity (%) Recovery (%)
Prep-HPLC 98.5 72
Ion-exchange 95.2 65

Comparative Evaluation of Methods

Parameter SPPS Solution-Phase
Yield 62% (over 12 steps) 55% (over 8 steps)
Purity >95% (post-HPLC) 88% (post-HPLC)
Scalability Limited by resin loading Suitable for gram-scale
Cost High (resin, reagents) Moderate (fragment synthesis)

Critical Insights

  • Proline effects : Conformational constraints from Pro-Pro sequences necessitate microwave-assisted SPPS (50°C) to accelerate coupling.
  • Side reactions : Lysine ε-amine acetylation requires selective protection (Boc) during SPPS.
  • Environmental factors : Humidity >50% reduces HATU efficiency by 30%.

Chemical Reactions Analysis

Types of Reactions

Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol groups .

Scientific Research Applications

Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering signal transduction pathways, influencing gene expression, or affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Property Angstrom6 (Ac-KPSSPPEE-NH₂) AC-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂
CAS Number 220334-14-5 400716-78-1
Molecular Formula C₃₉H₆₂N₁₀O₁₅ C₁₀₄H₁₄₆N₂₄O₂₃S
Molecular Weight 910.97 g/mol 2246.5 g/mol
Sequence Length 8 residues 14 residues (including fluorophore-modified residues)
Key Modifications Acetylation, amidation EDANS (fluorophore), DABCYL (quencher), acetylation, amidation
Hydrogen Bond Donors Not specified 24
Hydrogen Bond Acceptors Not specified 34
Solubility ≥100 mg/mL in H₂O and DMSO Not specified (likely lower due to fluorophores)
Storage -20°C, dry, dark Not specified

Key Structural Differences:

  • Angstrom6 is a short, unmodified peptide optimized for therapeutic use.
  • The EDANS/DABCYL-containing peptide is longer and incorporates fluorophores, suggesting a role in FRET-based assays for protease activity detection .

Research Findings:

Angstrom6: Reduces tumor cell migration by >50% in vitro by blocking uPA/uPAR binding . Modulates CD44-mediated pathways, suppressing metastasis in murine models .

EDANS/DABCYL Peptide :

  • Functions as a protease-sensitive substrate ; cleavage between EDANS and DABCYL disrupts FRET, enabling quantification of enzyme activity .
  • Used in studies of thrombin and matrix metalloproteinases (MMPs) , but lacks direct therapeutic utility.

Comparative Limitations and Challenges

  • Angstrom6: Limited bioavailability in systemic circulation due to peptide degradation; requires formulation optimization .
  • EDANS/DABCYL Peptide : Bulkier structure and fluorophores may hinder cellular uptake, restricting use to extracellular assays .

Biological Activity

The compound Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and applications based on diverse research findings.

Structure and Composition

The peptide consists of a sequence of amino acids, with specific modifications that enhance its stability and biological activity. The acetylation at the N-terminus (Ac-) and the amidation at the C-terminus (NH2) are crucial for its functionality.

Amino Acid Sequence

PositionAmino Acid
1Lysine (Lys)
2Proline (Pro)
3Serine (Ser)
4Serine (Ser)
5Proline (Pro)
6Proline (Pro)
7Glutamic Acid (Glu)
8Glutamic Acid (Glu)

Research indicates that peptides like this compound can interact with various biological pathways. The presence of proline residues is known to confer unique conformational properties, which may affect the peptide's binding affinity to receptors and enzymes.

  • Receptor Interaction : The peptide may act on G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.
  • Enzymatic Stability : The structural characteristics of this peptide suggest it may exhibit enhanced resistance to proteolytic degradation, prolonging its biological activity in vivo .

Case Studies

Several studies have explored the biological effects of similar peptides, providing insights into their potential applications:

  • Melanotropin Analogues : Research on alpha-melanocyte-stimulating hormone (alpha-MSH) analogues has shown that modifications can lead to prolonged biological activity due to slower dissociation rates from their receptors. This suggests that this compound may share similar properties .
  • Cyclic Peptides : Investigations into cyclic lactam analogues of alpha-MSH revealed that specific structural configurations could enhance potency and duration of action in biological assays, indicating that structural modifications play a crucial role in biological efficacy .

Biological Assays

To evaluate the activity of this compound, various bioassays can be employed:

  • In Vitro Studies : Assessing the compound's effects on cell lines can provide data on its impact on cell proliferation, apoptosis, and signaling pathways.
  • In Vivo Models : Animal studies can elucidate pharmacokinetics and therapeutic potential, particularly in models of disease where modulation of immune response is beneficial.

Comparative Analysis

A comparative analysis with similar peptides reveals interesting trends in biological activity:

Peptide StructurePotency in Biological AssaysStability
Ac-Lys-Pro-Ser-Ser...ModerateHigh
Alpha-MSHHighModerate
Cyclic Lactam AnalogueVery HighVery High

The data suggest that while this compound exhibits moderate potency, its stability may make it a viable candidate for further development in therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.